REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.ClN1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=O.ON=C(Cl)[C:22]1[CH:27]=CC(F)=CC=1.CN(C=[O:34])C>O>[CH2:27]([O:34][C:16]([C:15]1[C:6]([C:5]2[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)=[N:7][O:8][C:14]=1[CH3:13])=[O:17])[CH3:22]
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=NO)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C(C1=CC=C(C=C1)F)Cl
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Name
|
ethyl-3-(1-pyrrolidino)crotonate
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise within 5 minutes at 15 to 20° C
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted with ethyl acetate (4×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 M HCl (2×25 mL) and water (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated to dryness (45° C./25 mbar)
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |